Anti-Allergic Potency: Eupatilin vs. Jaceosidin in IgE-Mediated Degranulation
In a direct head-to-head study using RBL-2H3 mast cells stimulated by IgE-antigen complex, eupatilin inhibited β-hexosaminidase release (a marker of mast cell degranulation) with an IC50 of 3.4 μM, which is 24.4% more potent than jaceosidin (IC50 4.5 μM) [1]. Both compounds were isolated from the same Artemisia princeps extract using degranulation-inhibitory activity-guided fractionation, ensuring identical experimental conditions. Eupatilin also inhibited NF-κB activation and suppressed TNF-α and IL-4 gene expression in these cells [1].
| Evidence Dimension | Inhibition of IgE-mediated β-hexosaminidase release (degranulation) |
|---|---|
| Target Compound Data | Eupatilin IC50 = 3.4 μM |
| Comparator Or Baseline | Jaceosidin IC50 = 4.5 μM |
| Quantified Difference | Eupatilin is 1.32-fold more potent (IC50 ratio 1.32); 24.4% lower IC50 |
| Conditions | RBL-2H3 rat basophilic leukemia cells stimulated by IgE–antigen complex; in vitro |
Why This Matters
For researchers developing anti-allergic therapeutics, the 24% superior potency against IgE-mediated degranulation positions eupatilin ahead of jaceosidin for in vitro mechanistic studies and in vivo PCA models.
- [1] Lee SH, et al. Int Immunopharmacol. 2007;7(13):1678-1684. Inhibitory effect of eupatilin and jaceosidin isolated from Artemisia princeps in IgE-induced hypersensitivity. DOI: 10.1016/j.intimp.2007.08.028. View Source
